molecular formula C18H18N4O3S B2741969 N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide CAS No. 320415-75-6

N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide

Cat. No.: B2741969
CAS No.: 320415-75-6
M. Wt: 370.43
InChI Key: FYJGHPWTOCZKLD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Biological Activity

N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide (CAS No. 320415-75-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C18H18N4O3S, with a molecular weight of 370.43 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating strong bactericidal activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Escherichia coliNot tested-

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The IC50 values for COX inhibition were reported at 0.01 μM for COX-2, demonstrating superior potency compared to traditional anti-inflammatory drugs like celecoxib .

Table 2: Inhibition Potency of N,N-dimethyl Compounds

EnzymeIC50 (μM)Reference Drug
COX-15.40Indomethacin
COX-20.01Celecoxib
5-LOX1.78Not specified

The biological activity of N,N-dimethyl compounds is attributed to their ability to interact with specific enzyme targets and disrupt critical biochemical pathways:

  • Inhibition of Protein Synthesis : The compound has been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects.
  • Nucleic Acid Synthesis : By interfering with nucleic acid synthesis, the compound prevents bacterial replication.
  • Biofilm Disruption : It exhibits moderate-to-good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), reducing biofilm formation significantly .

Case Studies

A recent study focused on the efficacy of N,N-dimethyl derivatives in treating infections caused by resistant bacterial strains. In vitro tests indicated that the compound could reduce biofilm formation by over 90% in some cases, outperforming conventional antibiotics .

Another case study highlighted the compound's potential use in combination therapies for enhanced antibacterial efficacy against multi-drug resistant organisms.

Properties

IUPAC Name

N,N-dimethyl-4-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-22(2)26(24,25)15-10-8-14(9-11-15)19-12-16-17(20-21-18(16)23)13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFCLCCCGPGSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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